molecular formula C15H21N3O3 B2709845 4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine CAS No. 2034577-50-7

4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine

Cat. No.: B2709845
CAS No.: 2034577-50-7
M. Wt: 291.351
InChI Key: QVTDHCMGCBOGQF-UHFFFAOYSA-N
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Description

4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine is a versatile compound used in various scientific research fields. It exhibits intriguing properties and can be applied in diverse areas such as drug discovery, organic synthesis, and catalysis.

Scientific Research Applications

Synthesis and Structural Exploration The title compound, morpholino(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, has been synthesized and its structure characterized by various spectroscopic methods. The compound demonstrates antiproliferative activity and crystallizes in the monoclinic crystal system. The molecular structure is stabilized by both inter and intra-molecular hydrogen bonds, with both piperidine and morpholine rings adopting a chair conformation. This study provides insights into the compound's stability and potential bioactivity due to its specific molecular interactions (S. Benaka Prasad et al., 2018).

Imaging Agent Development for Parkinson's Disease A derivative of morpholino(4-(pyridin-4-yloxy)piperidin-1-yl)methanone, labeled with carbon-11, has been synthesized as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease. The synthesis involves several chemical transformations, yielding the tracer with high radiochemical purity and specific activity. This development represents a step forward in non-invasive imaging techniques for Parkinson's disease, highlighting the versatility of morpholino compounds in biomedical applications (Min Wang et al., 2017).

Investigation of Binary Mixtures for Physicochemical Properties Research on binary mixtures consisting of morpholine, piperidine with methanol, and pyridine has been conducted to understand their physicochemical properties at different temperatures. The study estimates excess volumes, deviation in viscosities, and compressibilities, providing valuable data for understanding the interactions in the liquid mixtures. These findings are crucial for designing and optimizing industrial processes involving such chemical systems (G. R. Rao et al., 2004).

Degradation Study for Pharmaceutical Analysis A force degradation study on morpholino(4-(pyridin-4-yloxy)piperidin-1-yl)methanone provides insights into its stability under various conditions, including exposure to acid, alkali, H2O2, temperature, and UV radiation. This research is essential for the development and quality control of pharmaceutical compounds, offering a comprehensive understanding of the compound's behavior in different environments (B. Varynskyi et al., 2019).

Coordination Chemistry and Thermochemical Studies The compound has been involved in studies related to coordination chemistry, specifically forming adducts with metal ions like tin(IV) chloride. These studies provide insights into the thermochemistry of such adducts, revealing the enthalpies of formation, decomposition, and interactions with heterocyclic bases. This research contributes to the broader field of coordination chemistry, offering new perspectives on the interactions between organic molecules and metal ions (P. Dunstan, 2003).

Safety and Hazards

“Morpholino(4-(pyridin-4-yloxy)piperidin-1-yl)methanone” may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine involves the reaction of morpholine with 4-(pyridin-4-yloxy)piperidine under specific conditions. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-[4-(pyridin-4-yloxy)piperidine-1-carbonyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.

Properties

IUPAC Name

morpholin-4-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c19-15(18-9-11-20-12-10-18)17-7-3-14(4-8-17)21-13-1-5-16-6-2-13/h1-2,5-6,14H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTDHCMGCBOGQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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